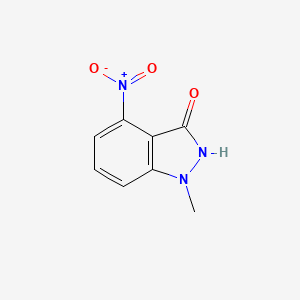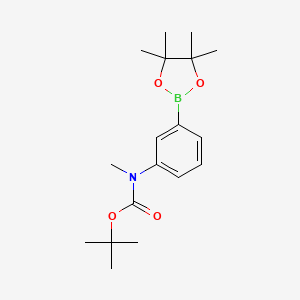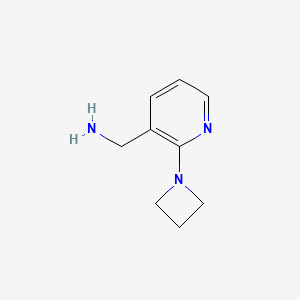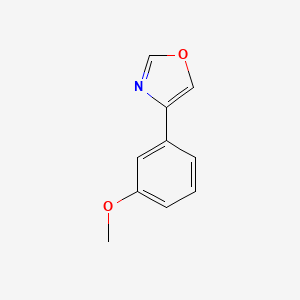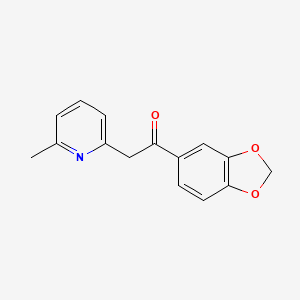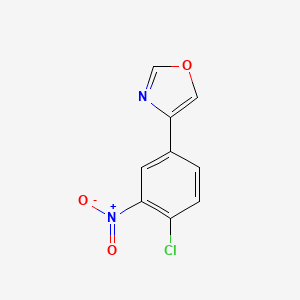
1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole
Vue d'ensemble
Description
Azetidines are four-membered heterocycles containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary. For example, 1-(azetidin-3-yl)azepane dihydrochloride has a molecular weight of 227.18 and is a powder at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
The azetidine moiety in 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole is a valuable pharmacophore in medicinal chemistry. It is used in the design and synthesis of new drugs due to its structural similarity to 4-membered β-lactam antibiotics . The pyrazole ring, being a bioisostere for the amide bond, is often incorporated into drug molecules to improve metabolic stability . This compound could serve as a scaffold for developing novel therapeutic agents with potential antibacterial activity.
Agriculture: Development of Agrochemicals
In agriculture, heterocyclic compounds like 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole can be explored for their potential use as agrochemicals. Azetidine derivatives have been studied for their gametocidal properties, which could be leveraged to develop new herbicides or plant growth regulators .
Material Science: Polymer Synthesis
The unique structure of 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole makes it a candidate for the synthesis of novel polymers. Its incorporation into polymer chains could result in materials with enhanced mechanical properties or novel functionalities, such as increased thermal stability or biodegradability .
Environmental Science: Pollutant Remediation
Compounds with azetidine and pyrazole rings may have applications in environmental science, particularly in pollutant remediation processes. Their potential to bind heavy metals or organic pollutants could be harnessed in the development of new filtration materials or detoxification agents .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole could be used to study enzyme inhibition. The azetidine ring can mimic proline, and when incorporated into peptides, it can act as an inhibitor or modulator of proteases and other enzymes involved in various biological processes .
Pharmacology: Pharmacokinetic Modulation
The structural features of 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole may be beneficial in modulating the pharmacokinetic properties of drug molecules. Its incorporation into drug candidates could potentially improve their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better therapeutic outcomes .
Safety and Hazards
The safety and hazards of azetidine derivatives can also vary. For example, 1-(azetidin-3-yl)azepane dihydrochloride has hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-3-7(2)11(10-6)8-4-9-5-8/h3,8-9H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIGJXJBRHGJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,2-a]pyridine-3-carboxylic acid,8-[(phenylmethoxy)methyl]-](/img/structure/B1511943.png)




